Rac-ethyl(3as,6as)-6a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate
Description
Rac-ethyl(3as,6as)-6a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate is a bicyclic pyrrolo-pyrrole derivative characterized by a fused octahydropyrrolo[3,4-c]pyrrole core. The compound features an ethyl ester group at the 3a-position and a trifluoromethyl (-CF₃) substituent at the 6a-position. The stereochemistry (3as,6as) indicates a specific spatial arrangement of the fused bicyclic system. The trifluoromethyl group imparts distinct electronic and steric properties, influencing reactivity, solubility, and stability compared to non-fluorinated analogs .
Properties
IUPAC Name |
ethyl 3a-(trifluoromethyl)-1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole-6a-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F3N2O2/c1-2-17-7(16)8-3-14-5-9(8,6-15-4-8)10(11,12)13/h14-15H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDZKTHKXHTPFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CNCC1(CNC2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-ethyl(3as,6as)-6a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate typically involves the use of trifluoroethanol (TFE) as a solvent and trifluoroacetic acid (TFA) as a catalyst under microwave conditions . The Vilsmeier–Haack reaction is often applied for the formylation of pyrroles under these conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable and efficient preparation techniques similar to those used in laboratory settings, such as the use of metal-free and scalable preparation methods for trifluoromethyl pyrroles .
Chemical Reactions Analysis
Types of Reactions
Rac-ethyl(3as,6as)-6a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, often involving radical intermediates.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid (TFA) and trifluoroethanol (TFE) under microwave conditions . The reactions often require specific catalysts and solvents to achieve the desired transformations.
Major Products Formed
Scientific Research Applications
Rac-ethyl(3as,6as)-6a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of rac-ethyl(3as,6as)-6a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity, making it effective in various chemical and biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with four structurally related pyrrolo-pyrrole derivatives, focusing on substituents, synthetic methods, and physicochemical properties.
Table 1: Structural and Functional Group Comparison
Key Observations:
Core Structure: The target compound and the tert-butyl analog share a bicyclic octahydropyrrolo[3,4-c]pyrrole core, while compounds 6a-c and 7c are monocyclic pyrroles. Bicyclic systems exhibit enhanced conformational rigidity compared to monocyclic analogs, affecting solubility and binding properties .
Substituent Effects: The -CF₃ group in the target compound is electron-withdrawing, increasing electrophilicity at adjacent positions compared to the -CH₃ group in the tert-butyl analog . Nitro (-NO₂) and amino (-NH₂) groups in 6a-c and 7c introduce redox-active moieties, whereas the target compound’s -CF₃ group enhances metabolic stability .
Table 2: Analytical Data Comparison
Key Observations:
Mass Spectrometry: Compound 6a-c (m/z 454) has a higher molecular weight due to the nitro and cyano substituents, while 7c (m/z 362) is lighter despite its phenyl group .
NMR Trends : The tert-butyl analog’s methyl groups resonate at ~20–25 ppm (¹³C), whereas the target compound’s -CF₃ group would likely cause distinct ¹⁹F or ¹³C shifts (~70–80 ppm for adjacent carbons) .
Key Observations:
Trifluoromethyl Incorporation: The target compound’s synthesis likely requires specialized reagents (e.g., trifluoromethylation agents), whereas nitro/amino groups in 6a-c and 7c are introduced via straightforward nitration or diazotization .
Purification : Column chromatography (CH₂Cl₂) is preferred for polar intermediates, while recrystallization suffices for less complex analogs .
Biological Activity
Rac-ethyl(3as,6as)-6a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate is a synthetic compound characterized by its complex chemical structure and the presence of a trifluoromethyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antiviral therapy.
- Molecular Formula : C12H16F3N2O2
- Molecular Weight : 288.27 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity, potentially influencing cellular pathways involved in cancer proliferation and viral infections.
Biological Activity Summary
-
Anticancer Activity :
- Cell Proliferation Inhibition : Studies have shown that derivatives of pyrrole compounds exhibit significant cytotoxic effects against several cancer cell lines, including leiomyosarcoma and osteosarcoma. The mechanism involves the inhibition of tubulin polymerization and induction of G2/M cell-cycle arrest, leading to apoptosis in tumor cells .
- Case Study : Ethyl-2-amino-pyrrole-3-carboxylates demonstrated potent anticancer properties by disrupting microtubule dynamics, which is critical for cancer cell division .
- Antiviral Activity :
Data Tables
| Biological Activity | Target | Mechanism | Reference |
|---|---|---|---|
| Anticancer | Various cancer cell lines | Inhibition of tubulin polymerization; G2/M arrest | |
| Antiviral | CCR5 receptor | CCR5 antagonism |
Research Findings
- Cytotoxic Effects : Compounds structurally similar to this compound have demonstrated effective growth inhibition in vitro across multiple cancer types. The growth-inhibitory effects were found to be dose-dependent and time-dependent .
- Mechanistic Insights : The molecular interactions leading to G2/M phase arrest suggest that these compounds may serve as a scaffold for developing novel chemotherapeutic agents aimed at overcoming resistance seen with traditional microtubule-targeting drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
